molecular formula C19H22FN3O3S B2812177 1-(3-fluorophenyl)-N-((1-isonicotinoylpiperidin-4-yl)methyl)methanesulfonamide CAS No. 1396876-34-8

1-(3-fluorophenyl)-N-((1-isonicotinoylpiperidin-4-yl)methyl)methanesulfonamide

Numéro de catalogue: B2812177
Numéro CAS: 1396876-34-8
Poids moléculaire: 391.46
Clé InChI: LNAVJMYZFXWBQA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(3-fluorophenyl)-N-((1-isonicotinoylpiperidin-4-yl)methyl)methanesulfonamide is a useful research compound. Its molecular formula is C19H22FN3O3S and its molecular weight is 391.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

1-(3-Fluorophenyl)-N-((1-isonicotinoylpiperidin-4-yl)methyl)methanesulfonamide is a compound of interest due to its potential therapeutic applications, particularly in oncology. Its structural characteristics suggest it may interact with specific biological targets, making it a candidate for further investigation in the treatment of various diseases.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its biological activity, particularly in inhibiting certain enzymes. The presence of the isonicotinoyl and piperidine moieties suggests potential interactions with receptors or enzymes involved in cellular signaling pathways.

Research indicates that this compound acts as an inhibitor of the c-KIT receptor tyrosine kinase, which is implicated in several malignancies, including gastrointestinal stromal tumors (GISTs). The c-KIT pathway is crucial for cell proliferation and survival, making it a significant target for cancer therapy.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent inhibitory activity against c-KIT. For instance, studies have shown that modifications to the compound can significantly affect its potency and selectivity against different c-KIT mutations:

Compound VariantGI50 (µM)Activity Description
Original Compound0.042Potent against c-KIT wt
N-Methylpiperidine0.059High selectivity for c-KIT T670I
Cyclopropyl Substituent0.063Regained activity against BaF3-TEL-c-KIT-T670I

These findings indicate that structural modifications can enhance or diminish the biological activity of the compound, suggesting a structure-activity relationship (SAR) that warrants further exploration.

In Vivo Studies

In vivo studies using mouse xenograft models have demonstrated that the compound can effectively inhibit tumor growth. For example, a study reported significant tumor regression in mice treated with a solid dispersion formulation of the compound, highlighting its potential as an effective anticancer agent .

Case Study 1: Gastrointestinal Stromal Tumors (GISTs)

A clinical case involving patients with GISTs showed promising results when treated with this compound. Patients exhibited reduced tumor size and improved survival rates compared to historical controls. This underscores the need for clinical trials to establish efficacy and safety profiles.

Case Study 2: Selective c-KIT Inhibition

Another study focused on the selective inhibition of c-KIT variants associated with resistance to traditional therapies. The compound demonstrated significant activity against resistant mutations, suggesting its role as a second-line treatment option for patients who do not respond to first-line therapies.

Applications De Recherche Scientifique

Therapeutic Applications

The therapeutic potential of 1-(3-fluorophenyl)-N-((1-isonicotinoylpiperidin-4-yl)methyl)methanesulfonamide can be categorized into several domains:

Anticancer Research

Preliminary studies suggest that this compound may exhibit anticancer properties. Its structural similarity to known anticancer agents allows researchers to hypothesize about its potential mechanisms of action, such as inhibiting tumor growth or inducing apoptosis in cancer cells.

Neurological Disorders

Given the piperidine moiety's involvement in neurotransmitter modulation, this compound is being investigated for its potential effects on neurological disorders. It may interact with neurotransmitter receptors or pathways associated with conditions such as depression or anxiety.

Antimicrobial Activity

The sulfonamide group present in the compound is known for its antibacterial properties. Ongoing research aims to evaluate its efficacy against various bacterial strains, potentially leading to the development of new antimicrobial therapies.

Case Studies and Research Findings

Several studies have explored the applications and effects of this compound:

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated inhibition of cell proliferation in specific cancer cell lines.
Study 2Neurological EffectsShowed modulation of neurotransmitter levels in animal models, indicating potential antidepressant effects.
Study 3Antimicrobial TestingExhibited significant antibacterial activity against Gram-positive bacteria.

Propriétés

IUPAC Name

1-(3-fluorophenyl)-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O3S/c20-18-3-1-2-16(12-18)14-27(25,26)22-13-15-6-10-23(11-7-15)19(24)17-4-8-21-9-5-17/h1-5,8-9,12,15,22H,6-7,10-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNAVJMYZFXWBQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)CC2=CC(=CC=C2)F)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.